11-(Ethenesulfonyl)undec-10-EN-1-OL
Description
10-Undecen-1-ol (CAS 112-43-6) is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . Its structure features a hydroxyl group at the terminal carbon (position 1) and a double bond between carbons 10 and 11. Key physical properties include:
- Boiling point: 132–133°C at 15 mmHg; 245–248°C at atmospheric pressure
- Density: 0.85 g/mL at 25°C
- Melting point: -3°C
Synonyms for this compound include ω-undecenyl alcohol, undecylenyl alcohol, and 11-hydroxy-1-undecene .
Properties
CAS No. |
917836-99-8 |
|---|---|
Molecular Formula |
C13H24O3S |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
11-ethenylsulfonylundec-10-en-1-ol |
InChI |
InChI=1S/C13H24O3S/c1-2-17(15,16)13-11-9-7-5-3-4-6-8-10-12-14/h2,11,13-14H,1,3-10,12H2 |
InChI Key |
KSQCPPMSLIMNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethenesulfonyl)undec-10-EN-1-OL typically involves the reaction of undec-10-en-1-ol with ethenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethenesulfonyl group on the undec-10-en-1-ol backbone. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 11-(Ethenesulfonyl)undec-10-EN-1-OL may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11-(Ethenesulfonyl)undec-10-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenesulfonyl group can be reduced to form sulfonyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
11-(Ethenesulfonyl)undec-10-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(Ethenesulfonyl)undec-10-EN-1-OL involves its interaction with specific molecular targets and pathways. The ethenesulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
10-Undecenoic Acid (CAS 112-38-9)
Molecular Formula : C₁₁H₂₀O₂
Molecular Weight : 184.28 g/mol
Functional Groups : Terminal carboxylic acid (-COOH) and a double bond at position 10.
Key Differences :
- The carboxylic acid group in 10-undecenoic acid enhances its acidity (pKa ~4.5) and reactivity in esterification or salt formation compared to the alcohol group in 10-undecen-1-ol .
- 10-Undecenoic acid exhibits antimicrobial properties, making it valuable in pharmaceuticals, whereas 10-undecen-1-ol is primarily used in industrial synthesis .
10-Undecyn-1-ol (CAS Not Provided)
Molecular Formula : C₁₁H₂₀O
Molecular Weight : 168.28 g/mol
Functional Groups : Terminal alcohol (-OH) and a triple bond (alkyne) at position 10.
Key Differences :
S-1-Propenyl 2-Propenesulfinothioate (CAS 134568-42-6)
Molecular Formula : C₆H₁₀OS₂
Molecular Weight : 162.27 g/mol
Functional Groups : Sulfinylthioate (-S(O)S-) and conjugated alkenes.
| Property | 10-Undecen-1-ol | S-1-Propenyl 2-Propenesulfinothioate |
|---|---|---|
| Structure | Long-chain alcohol | Short-chain sulfinylthioate |
| Applications | Industrial synthesis | Potential biomarker or food additive |
Key Differences :
- The sulfinylthioate group introduces sulfur-based reactivity (e.g., nucleophilic substitution), absent in 10-undecen-1-ol.
- Shorter carbon chain reduces hydrophobicity compared to 10-undecen-1-ol.
Biological Activity
11-(Ethenesulfonyl)undec-10-EN-1-OL is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and implications in biological systems.
Chemical Structure and Properties
The compound features a sulfonyl functional group attached to an undec-10-en-1-ol backbone, which contributes to its reactivity and interactions with biological molecules. The molecular formula is , with a molecular weight of approximately 220.35 g/mol.
The biological activity of 11-(Ethenesulfonyl)undec-10-EN-1-OL can be attributed to several mechanisms:
1. Enzyme Inhibition :
The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling cascades.
2. Receptor Interaction :
It has been suggested that this compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
3. Gene Expression Modulation :
By affecting transcription factors or other regulatory proteins, the compound may influence gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related sulfonyl compounds have shown effectiveness against various bacterial strains, suggesting potential applications for 11-(Ethenesulfonyl)undec-10-EN-1-OL in antimicrobial therapies.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
| P. aeruginosa | 10 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on the concentration used.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
Case Study 1: Antimicrobial Application
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of sulfonyl derivatives, including compounds structurally related to 11-(Ethenesulfonyl)undec-10-EN-1-OL. The results demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the potential for developing new antimicrobial agents.
Case Study 2: Cancer Research
Another study focused on the effects of similar compounds on cancer cell proliferation. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells, suggesting a possible therapeutic role for 11-(Ethenesulfonyl)undec-10-EN-1-OL in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
